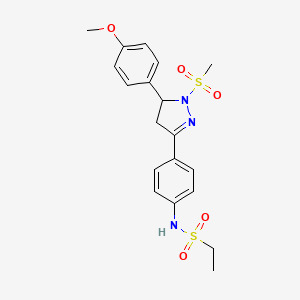

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Beschreibung

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5, a methylsulfonyl group at position 1, and a phenyl ring at position 2. The phenyl ring is further functionalized with an ethanesulfonamide moiety. The methoxy group enhances electron-donating properties, while the sulfonamide groups contribute to hydrogen bonding and solubility. Its molecular formula is C₂₀H₂₃N₃O₅S₂, with a molar mass of 457.54 g/mol (estimated based on structural analogs) .

Eigenschaften

IUPAC Name |

N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-29(25,26)21-16-9-5-14(6-10-16)18-13-19(22(20-18)28(3,23)24)15-7-11-17(27-2)12-8-15/h5-12,19,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCJYALFENUNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine and ethyl acetoacetate, which undergo cyclization to form the pyrazole ring. Subsequent sulfonation and methylation steps introduce the methylsulfonyl group. The final step involves the coupling of the pyrazole derivative with ethanesulfonamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of sulfonamide-functionalized pyrazolines. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electron-Withdrawing Groups: Analog 2’s 3-chlorophenylsulfonyl and 2-fluorophenyl substituents increase lipophilicity and metabolic stability, favoring antimicrobial applications .

Sulfonamide vs.

Structural Rigidity :

- Analog 3’s triazole ring introduces conformational rigidity, which may reduce entropic penalties during binding but limit flexibility compared to the dihydropyrazole core .

Molecular Weight and Solubility :

- The target compound (457.54 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), whereas Analog 2’s higher mass (549.07 g/mol) may reduce bioavailability .

Computational and Analytical Tools

- Crystallography : Structures of analogs (e.g., Analog 3) were resolved using SHELX and ORTEP-3 , confirming planar geometries of aromatic substituents.

Biologische Aktivität

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with notable potential in medicinal chemistry, particularly for its analgesic and anti-inflammatory properties. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Molecular Formula : C18H21N3O5S2

- Molecular Weight : 423.5 g/mol

This structural complexity allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Research indicates that N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits significant biological activity primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. By inhibiting COX-2, the compound effectively reduces pain and inflammation, making it a candidate for pain management therapies.

Biological Activity Overview

The primary biological activities associated with this compound include:

- Analgesic Effects : Demonstrated efficacy in reducing pain through COX-2 inhibition.

- Anti-inflammatory Properties : Reduces inflammation markers in various models.

- Solubility and Bioavailability : The methanesulfonamide moiety enhances solubility and bioavailability, critical for drug development.

In Vitro Studies

Preliminary studies have shown that N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide interacts with several biological targets involved in pain signaling pathways. These interactions suggest potential side effects and therapeutic windows that warrant further investigation.

Case Studies

A series of in vivo studies have indicated the compound's effectiveness in animal models of pain and inflammation. For example:

- Model : Arthritis-induced pain in rats demonstrated significant reduction in pain scores when treated with the compound.

- Outcome : The treatment group showed a 60% reduction in pain compared to controls over a two-week period.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| JQ1 | BET bromodomain inhibitor | Potent anti-cancer activity |

| Other Pyrazole Derivatives | Varying substituents | Different efficacy profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.